molecular formula C12H18N2O2 B582576 Methyl 4-amino-3-(diethylamino)benzoate CAS No. 1314987-87-5

Methyl 4-amino-3-(diethylamino)benzoate

Cat. No.: B582576
CAS No.: 1314987-87-5
M. Wt: 222.288
InChI Key: ILZMGHGPYNRXCS-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(diethylamino)benzoate is an organic compound with the molecular formula C12H18N2O2 It is a derivative of benzoic acid and is characterized by the presence of both amino and diethylamino functional groups attached to the benzene ring

Scientific Research Applications

Methyl 4-amino-3-(diethylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety and hazards of “Methyl 4-amino-3-(diethylamino)benzoate” are not well-documented. As with any chemical, it should be handled with appropriate safety measures to prevent skin and eye irritation, and inhalation .

Future Directions

“Methyl 4-amino-3-(diethylamino)benzoate” and its derivatives could have potential therapeutic applications. Further investigation is needed to evaluate the safety and efficacy of these compounds in clinical investigations and to better understand the specific mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(diethylamino)benzoate typically involves the esterification of 4-amino-3-(diethylamino)benzoic acid. One common method is the reaction of 4-amino-3-(diethylamino)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-(diethylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(diethylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and diethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-aminobenzoate: Lacks the diethylamino group, resulting in different chemical and biological properties.

    Ethyl 4-(dimethylamino)benzoate: Similar structure but with different alkyl groups, affecting its reactivity and applications.

    Diethylamino hydroxybenzoyl hexyl benzoate: A related compound with additional functional groups, used in different applications.

Uniqueness: Methyl 4-amino-3-(diethylamino)benzoate is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 4-amino-3-(diethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-14(5-2)11-8-9(12(15)16-3)6-7-10(11)13/h6-8H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZMGHGPYNRXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716525
Record name Methyl 4-amino-3-(diethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-87-5
Record name Methyl 4-amino-3-(diethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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